

Exploring the chemical structure and properties of VU041

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Compound of Interest

Compound Name: VU041

Cat. No.: B1684059

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In-depth Technical Guide: VU041

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU041 is a small-molecule inhibitor of inward rectifier potassium (Kir) channels, with notable selectivity for mosquito Kir1 channels.[1] This property makes it a significant tool for studying the physiological roles of these channels in insects and a promising lead compound for the development of novel insecticides. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of **VU041**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

VU041 is a complex heterocyclic molecule. Its chemical identity is well-defined by its IUPAC name, SMILES string, and other identifiers, which are crucial for accurate sourcing and experimental replication.

Property	Value
IUPAC Name	1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
CAS Number	332943-64-3
Molecular Formula	C ₁₉ H ₂₀ F ₃ N ₃ O
Molecular Weight	363.38 g/mol
SMILES	<chem>FC(C1=NN(CC(N2CCCC3=C2C=CC=C3)=O)C4=C1CCCC4)(F)F</chem>

Pharmacological Properties

VU041 exhibits potent and selective inhibitory activity against mosquito Kir1 channels. The following table summarizes its IC₅₀ values against a panel of insect and mammalian Kir channels, highlighting its selectivity profile.

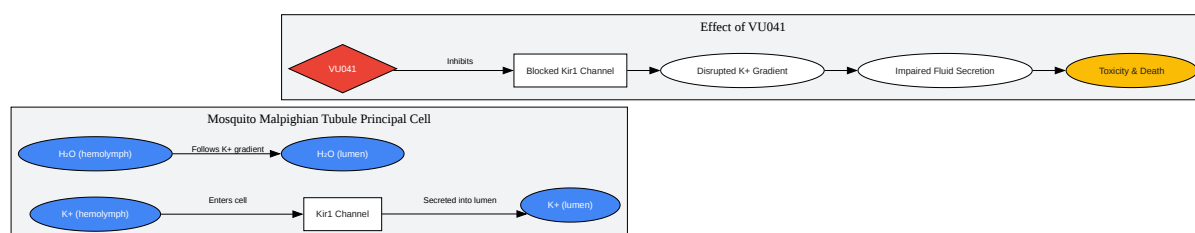
Target Channel	Species	IC ₅₀ (μM)
Kir1	Anopheles gambiae	2.5[1]
Kir1	Aedes aegypti	1.7[1]
Kir2.1	Mammalian	12.7[1]
Kir1.1	Mammalian	> 30
Kir4.1	Mammalian	> 30
Kir6.2/SUR1	Mammalian	> 30
Kir7.1	Mammalian	> 30

Mechanism of Action

The primary mechanism of action of **VU041** is the inhibition of inwardly rectifying potassium (Kir) channels in mosquitoes.[1] These channels are crucial for maintaining ion and water

homeostasis, particularly in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects.

By blocking the Kir1 channels in the principal cells of the Malpighian tubules, **VU041** disrupts the normal flow of potassium ions. This disruption leads to an impairment of fluid secretion, ultimately causing a failure in osmoregulation and excretion, which is lethal to the mosquito.



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Caption: Mechanism of **VU041** action on mosquito Malpighian tubules. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **VU041**.

Two-Electrode Voltage Clamp (TEVC) Recording in *Xenopus* Oocytes

This protocol is adapted for the characterization of Kir channel inhibitors.

1. Oocyte Preparation and cRNA Injection:

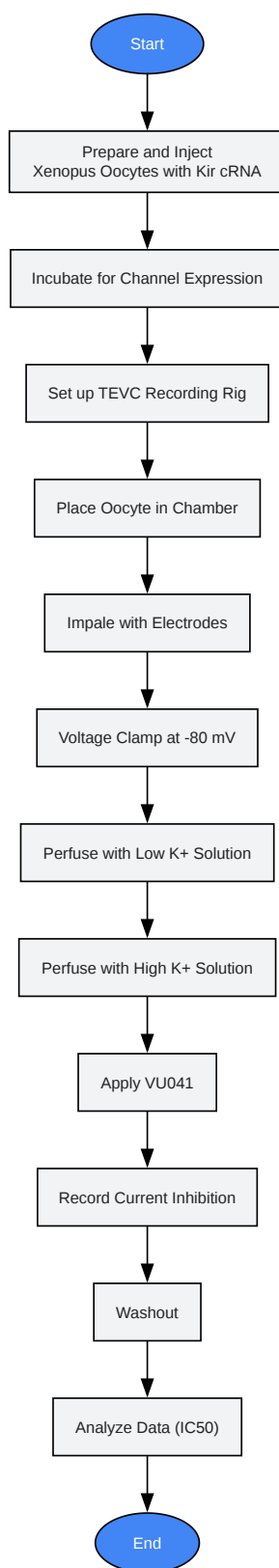
- Harvest and defolliculate Stage V-VI oocytes from *Xenopus laevis*.
- Inject each oocyte with cRNA encoding the desired Kir channel subunit (e.g., *Aedes aegypti* Kir1).
- Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

- Place an oocyte in the recording chamber and perfuse with a low-potassium bath solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.4).
- Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- Switch to a high-potassium bath solution (e.g., 98 mM KCl, replacing NaCl) to elicit inward Kir currents.
- Apply **VU041** at various concentrations to the bath solution and record the inhibition of the potassium current.
- Wash out the compound to observe the reversibility of inhibition.

3. Data Analysis:

- Measure the steady-state current amplitude in the presence of different concentrations of **VU041**.
- Construct a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.



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Caption: Experimental workflow for Two-Electrode Voltage Clamp. (Within 100 characters)

Topical Application Toxicity Assay in *Aedes aegypti*

This protocol details a method for assessing the in vivo toxicity of **VU041**.[\[2\]](#)

1. Mosquito Rearing:

- Rear *Aedes aegypti* mosquitoes under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle).
- Provide larvae with a standard diet and maintain a consistent larval density.
- Collect 3-5 day old non-blood-fed adult female mosquitoes for the assay.

2. Preparation of Dosing Solutions:

- Prepare a stock solution of **VU041** in a suitable solvent (e.g., acetone).
- Make serial dilutions of the stock solution to create a range of desired concentrations.

3. Topical Application:

- Anesthetize the mosquitoes by placing them on a cold surface (e.g., a petri dish on ice).
- Using a calibrated microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the **VU041** solution to the dorsal thorax of each mosquito.
- Treat a control group with the solvent alone.
- For each concentration and the control, use a sufficient number of mosquitoes (e.g., 20-25) for statistical power.

4. Post-application Monitoring:

- Transfer the treated mosquitoes to recovery cups with access to a sugar source (e.g., 10% sucrose solution).
- Maintain the mosquitoes under standard rearing conditions.
- Record mortality at 24 and 48 hours post-application.

5. Data Analysis:

- Correct for control mortality using Abbott's formula if necessary.
- Calculate the lethal dose (LD₅₀) value using probit analysis or a similar statistical method.

Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This assay measures the effect of **VU041** on the function of isolated Malpighian tubules.

1. Dissection and Tubule Isolation:

- Anesthetize an adult female mosquito on a cold stage.
- Dissect out the Malpighian tubules in a drop of appropriate saline solution under a dissecting microscope.
- Isolate a single tubule or a pair of tubules, keeping a small portion of the gut for manipulation.

2. Assay Setup:

- Transfer the isolated tubule(s) to a small droplet of saline solution on a piece of paraffin wax or in a specialized perfusion chamber.
- The main body of the tubule is bathed in the saline, while the distal (blind) end is isolated in a drop of mineral oil.
- The cut end of the ureter is pulled out of the saline droplet to allow for the collection of secreted fluid.

3. Measurement of Fluid Secretion:

- Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes).
- Collect the secreted droplet from the ureter using a fine glass capillary at regular intervals.

- Measure the diameter of the collected droplet to calculate its volume, and thus the secretion rate.
- After establishing a stable baseline secretion rate, add **VU041** to the bathing saline at the desired concentration.
- Continue to measure the fluid secretion rate to determine the inhibitory effect of the compound.

4. Data Analysis:

- Express the secretion rate as nl/min.
- Compare the secretion rates before and after the application of **VU041** to quantify the percentage of inhibition.
- A concentration-response curve can be generated by testing a range of **VU041** concentrations.

Synthesis

Detailed synthetic protocols for **VU041** are not publicly available. It is typically acquired through custom synthesis from specialized chemical vendors. The synthesis would likely involve a multi-step process to construct the tetrahydroindazole and dihydroquinoline moieties and then couple them.

Conclusion

VU041 is a valuable pharmacological tool for the study of insect Kir channels and a promising lead for the development of new insecticides. Its high potency and selectivity for mosquito Kir1 channels, combined with its demonstrated in vivo efficacy, make it a subject of significant interest. The experimental protocols provided in this guide offer a robust framework for the further characterization of **VU041** and related compounds.

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References

- 1. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
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